1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a pyrrolidinone ring, and a thiophenylmethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or other reagents to facilitate the formation of C-N bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the pyrrolidinone ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethyl)urea: A similar compound lacking the pyrrolidinone ring.
1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea: A compound with a similar structure but different functional groups.
Uniqueness
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-25-16-7-5-15(6-8-16)22-13-14(10-18(22)23)11-20-19(24)21-12-17-4-3-9-26-17/h3-9,14H,2,10-13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVZFUWKAUKSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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